molecular formula C6H8N2O B1270541 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 25016-12-0

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1270541
CAS RN: 25016-12-0
M. Wt: 124.14 g/mol
InChI Key: IGJREDVLGVEPFI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H8N2O . It has been used in the preparation of inhibitors of SARM1 for the treatment or prevention of axonal degeneration .


Synthesis Analysis

The synthesis of pyrazole derivatives like 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . One specific synthesis method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with two methyl groups at the 1 and 3 positions and a carbaldehyde group at the 4 position . The average mass of the molecule is 124.143 and the mono-isotopic mass is 124.06366 .


Chemical Reactions Analysis

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions. For instance, it can be converted to nitrile in a one-pot conversion process catalyzed by ortho-phosphoric acid . This process is metal-free, cost-effective, and atom-efficient, yielding excellent results .


Physical And Chemical Properties Analysis

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature with a melting point of 50°C . It has a boiling point of 98-100°C at 760 Torr . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Inhibitors of SARM1

“1,3-Dimethyl-1H-pyrazole-4-carbaldehyde” is used in the preparation of inhibitors of SARM1 (Sterile Alpha and TIR Motif Containing 1), which is a key enzyme involved in axonal degeneration . These inhibitors could potentially be used for the treatment or prevention of conditions related to axonal degeneration.

Chemical Synthesis

This compound is often used as a building block in chemical synthesis due to its reactivity and structural features . Its aldehyde group can undergo various reactions, allowing for the synthesis of a wide range of complex molecules.

Pharmaceutical Research

Given its role in the synthesis of SARM1 inhibitors, “1,3-Dimethyl-1H-pyrazole-4-carbaldehyde” may also have potential applications in pharmaceutical research. It could be used to develop new drugs or improve existing ones .

Safety and Hazards

The compound is classified as an irritant under the GHS classification . It has several hazard statements including H332, H312, H315, H319, H335, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJREDVLGVEPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357205
Record name 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

CAS RN

25016-12-0
Record name 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde
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Record name 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
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Record name 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1,3-dimethyl-1H-pyrazol-4-methanol (0.33 g, 2.63 mmol), N-methyl morpholine N-oxide (0.37 g, 3.16 mmol), and crushed, dried, and activated 4 Å sieves (1.5 g) in anhydrous dichloromethane (20 ml), is added tetrapropyl ammonium peruthenate (0.09 g, 0.26 mmol). The reaction mixture is stirred for one hour at room temperature, then filtered through a silica gel plug and eluted with ethyl acetate. The filtrate is concentrated in vacuo to give 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde (0.26 g, 81%) which is used without further purification. 1H NMR (CDCl3): δ=9.83 (1H, s), 7.78 (1H, s), 3.86 (3H, s), 2.46 (3H, s).
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in developing new insecticides?

A: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde serves as a key building block for synthesizing novel pyrazole oxime derivatives. These derivatives have demonstrated promising insecticidal activity, particularly against Mythimna separata Walker (oriental armyworm) []. The aldehyde group (-CHO) at the 4th position of the pyrazole ring allows for easy modification and the introduction of various substituents, leading to the creation of diverse compounds with potentially enhanced insecticidal properties.

Q2: How does the structure of pyrazole oxime derivatives, synthesized from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, influence their insecticidal activity?

A: Research suggests that introducing a N-pyridylpyrazole unit into the pyrazole oxime skeleton, derived from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, significantly enhances insecticidal activity []. Specifically, compounds featuring a 3-chloropyridin-2-yl group on the oxime nitrogen and a (6-chloropyridin-3-yl)methoxy group at the 3-position of the N-pyridylpyrazole moiety demonstrated potent insecticidal activity against Mythimna separata Walker [].

Q3: Can you provide an example of a specific pyrazole oxime derivative synthesized from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and its observed insecticidal activity?

A3: A study highlighted two potent compounds: * 5-(2-bromophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole-5-formyl}oxime 5-(4-t-butylphenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde-O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole5-formyl}oxime*

Q4: How is the three-dimensional structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde derivatives determined, and how does this information contribute to understanding their activity?

A: Techniques like X-ray crystallography are used to elucidate the three-dimensional structures of these compounds [, , ]. Understanding the spatial arrangement of atoms within the molecule allows researchers to correlate structural features with observed biological activity. For instance, the dihedral angle between the benzene and pyrazole rings in 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde was found to be 72.8° []. This type of structural information can be crucial in designing new derivatives with improved target binding and enhanced insecticidal activity.

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